

ENMD-2076 Tartrate: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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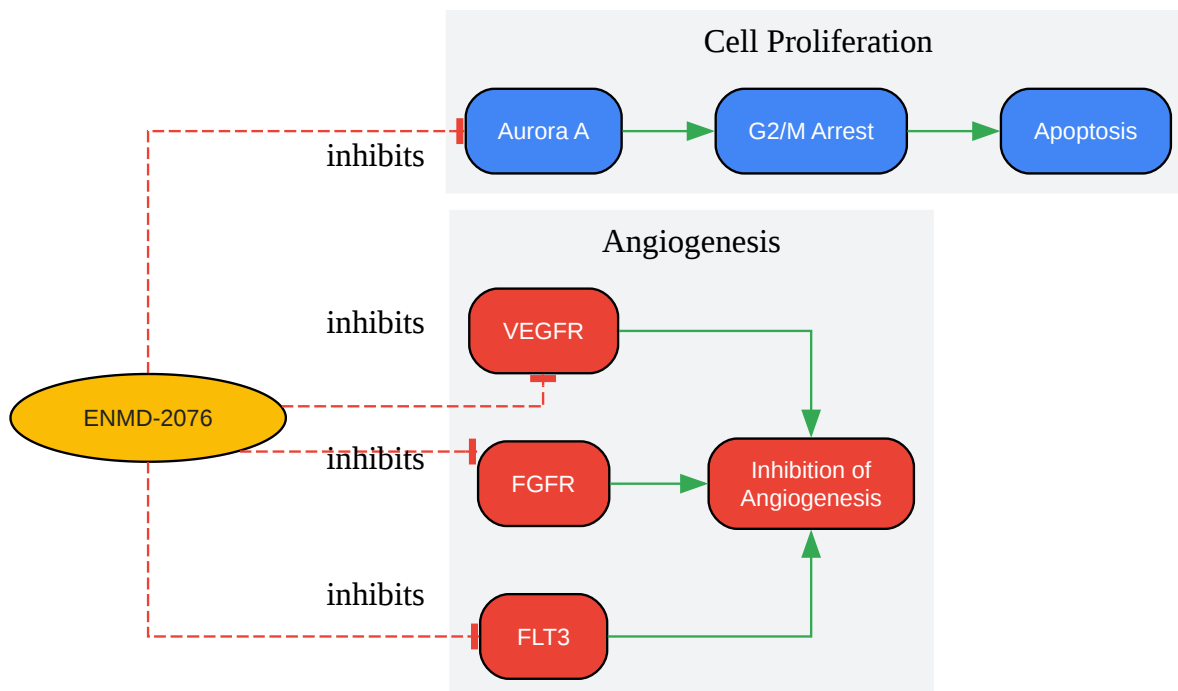
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Introduction

ENMD-2076 is a potent and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in tumor progression, including Aurora A and several tyrosine kinases involved in angiogenesis such as VEGFR, FGFR, and FLT3.^{[1][2][3]} Its dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes it a compound of significant interest in oncology research.^{[1][2]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **ENMD-2076 Tartrate**.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases. It shows high selectivity for Aurora A kinase over Aurora B kinase.^{[2][4][5]} Additionally, it potently inhibits a range of receptor tyrosine kinases, thereby disrupting critical signaling pathways involved in tumor growth and neovascularization.^{[4][6]}



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Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of ENMD-2076

Kinase Target	IC50 (nM)
FLT3	1.86
RET	10.4
Aurora A	14
VEGFR3/FLT4	15.9
Src	20.2
KDR/VEGFR2	58.2
PDGFR α	56.4
FGFR2	70.8
FGFR1	92.7
Aurora B	350

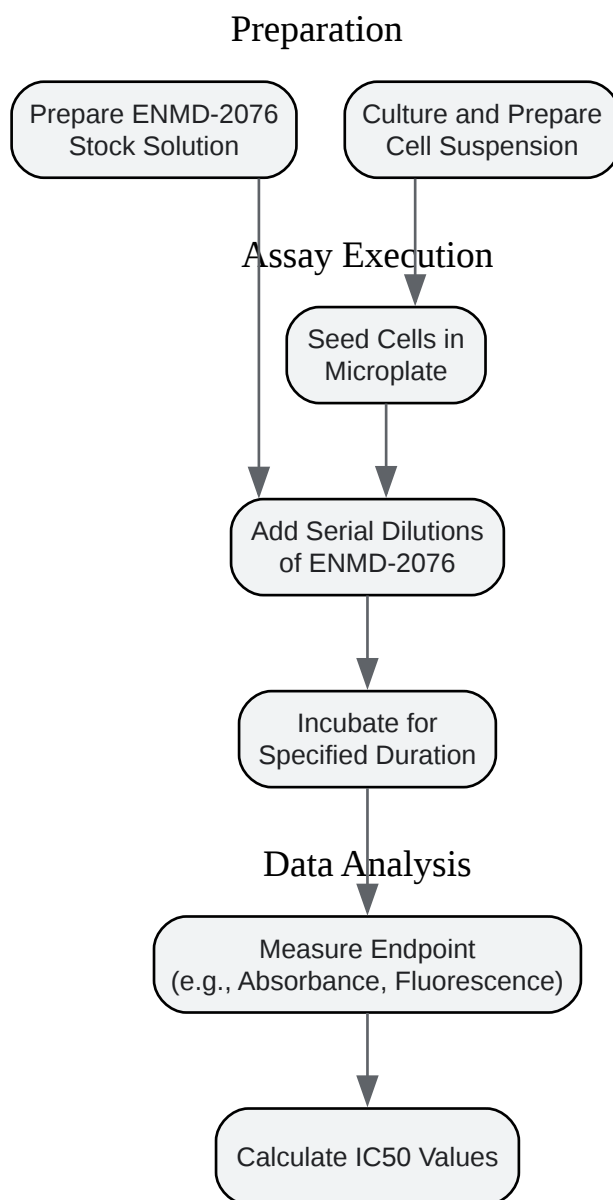
Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μ M)
Multiple Myeloma Cell Lines (mean)	Multiple Myeloma	3.84
Hematopoietic Cancer Cell Lines	Leukemia	0.025 - 0.7
Solid Tumor Cell Lines	Various	0.025 - 0.7

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Experimental Protocols



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Caption: General experimental workflow for in vitro assays.

Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of ENMD-2076 against specific kinases.

Materials:

- Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
- 2 mM Dithiothreitol (DTT)
- ATP at the apparent K_m for each enzyme
- Peptide substrate
- **ENMD-2076 Tartrate**
- 96-well plates
- Plate reader

Procedure:

- Prepare a stock solution of **ENMD-2076 Tartrate** in an appropriate solvent (e.g., DMSO).
- Create a series of dilutions of ENMD-2076 in the kinase assay buffer.
- In a 96-well plate, add the kinase, peptide substrate, and ENMD-2076 dilution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate for 1 hour at a controlled temperature (e.g., 30°C).
- Stop the reaction according to the specific kinase assay kit instructions.
- Measure the kinase activity using a plate reader.
- Plot the relative enzyme activity against the log of the ENMD-2076 concentration.
- Calculate the IC₅₀ value using a suitable software package (e.g., GraFit).[4]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the cytotoxicity of ENMD-2076 by quantifying the protein content of treated cells.

Materials:

- Human cancer cell lines (adherent)
- Complete cell culture medium
- **ENMD-2076 Tartrate**
- 96-well plates
- Trichloroacetic acid (TCA), 10% (w/v), cold
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- 1% Acetic acid
- 10 mM Tris base solution, pH 10.5
- Microplate reader

Procedure:

- Seed cells in 96-well plates at a density of 500-40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[\[9\]](#)[\[10\]](#)
- Prepare serial dilutions of ENMD-2076 in complete culture medium. For a broad range, a 9-point dilution series from 0.3 nM to 125 μ M can be used.[\[9\]](#)
- Replace the medium in the cell plates with the ENMD-2076 dilutions and include vehicle controls.
- Incubate the plates for 96 hours.[\[9\]](#)
- Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[\[11\]](#)[\[12\]](#)
- Wash the plates five times with tap water and allow them to air dry completely.[\[10\]](#)

- Add 100 μ L of SRB solution to each well and incubate at room temperature for 10-30 minutes.[\[10\]](#)[\[11\]](#)
- Remove the unbound SRB by washing the plates four times with 1% acetic acid.[\[12\]](#)[\[13\]](#)
- Allow the plates to air dry.
- Add 100-200 μ L of 10 mM Tris base solution to each well to solubilize the bound dye.[\[11\]](#)
- Read the absorbance at 510-540 nm using a microplate reader.[\[11\]](#)[\[13\]](#)
- Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of ENMD-2076 on cell cycle progression.

Materials:

- Human cancer cell line
- Complete cell culture medium
- **ENMD-2076 Tartrate**
- Phosphate-buffered saline (PBS)
- 70% Ethanol, cold
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells and treat them with various concentrations of ENMD-2076 for a specified time (e.g., 24-48 hours).
- Harvest the cells, including both adherent and floating populations.

- Wash the cells with cold PBS and centrifuge.
- Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[\[14\]](#)
- Incubate the fixed cells at -20°C for at least 2 hours.[\[15\]](#)
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.[\[16\]](#)
- Incubate in the dark at room temperature for 20-30 minutes.[\[17\]](#)
- Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the induction of apoptosis by ENMD-2076.

Materials:

- Human cancer cell line
- Complete cell culture medium
- **ENMD-2076 Tartrate**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Treat cells with ENMD-2076 as described for the cell cycle analysis.
- Harvest the cells and wash them twice with cold PBS.[\[18\]](#)

- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]
- Incubate the cells in the dark at room temperature for 15-20 minutes.
- Add 1X Binding Buffer to each sample.
- Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[19]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the anti-angiogenic potential of ENMD-2076.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Growth factor-reduced Matrigel
- **ENMD-2076 Tartrate**
- 96-well plates
- Microscope

Procedure:

- Thaw the growth factor-reduced Matrigel at 4°C overnight.
- Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[1][4]

- Harvest HUVECs and resuspend them in medium containing various concentrations of ENMD-2076.
- Seed the HUVECs onto the solidified Matrigel at a density of $1.5-3 \times 10^4$ cells/well.[4]
- Incubate the plate at 37°C for 4-18 hours.[4]
- Examine the formation of capillary-like structures (tubes) using a microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using imaging software.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

- Human cancer cell line
- Complete cell culture medium
- **ENMD-2076 Tartrate**
- Lysis buffer containing protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Procedure:

- Treat cells with ENMD-2076 for the desired time.
- Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST, avoid milk for phospho-proteins).[20]
- Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.[20]
- To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.[21]

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